
Phosphocysteamine sodium
Descripción general
Descripción
Phosphocysteamine sodium is a compound with the molecular formula C2H7NNaO3PS and a molecular weight of 179.11 g/mol . It is a sodium salt derivative of phosphocysteamine, which is an organosulfur compound containing both amine and thiol functional groups. This compound is known for its radioprotective properties and is used in the treatment of cystinosis, a lysosomal storage disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphocysteamine sodium can be synthesized by reacting cysteamine with phosphoric acid under controlled conditions. The reaction typically involves the formation of an ester linkage between the thiol group of cysteamine and the phosphate group of phosphoric acid . The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by large-scale chemical synthesis involving the same basic reaction principles. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: Phosphocysteamine sodium undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol group from disulfides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or other electrophiles under basic conditions.
Major Products:
Oxidation: Disulfides.
Reduction: Regenerated thiol group.
Substitution: Alkylated amine derivatives.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Phosphocysteamine sodium exhibits several pharmacological properties that make it a valuable compound in medical treatments:
- Cystine Depletion : It is effective in reducing intracellular cystine levels in patients with nephropathic cystinosis, a condition characterized by cystine accumulation in lysosomes due to a defective transporter. This reduction helps prevent renal failure and other systemic complications associated with the disease .
- Neuroprotection : The compound has shown potential in protecting against neurodegeneration. It can cross the blood-brain barrier, making it suitable for treating neurodegenerative disorders such as Huntington's disease and Parkinson's disease .
- Radioprotection : this compound has been proposed as an adjuvant to cancer chemotherapy due to its radiation protective properties. It may help mitigate the adverse effects of radiation therapy in cancer patients .
Cystinosis Treatment
Cystinosis is an autosomal recessive disorder leading to the accumulation of cystine within lysosomes, causing damage to various organs, particularly the kidneys and eyes. This compound is used as a specific treatment for nephropathic cystinosis:
- Clinical Efficacy : Studies have demonstrated that this compound effectively lowers cystine levels in patients, thus slowing disease progression and preventing renal complications .
- Case Studies : A notable case involved a child diagnosed with cystinosis who was treated with this compound. The treatment resulted in significant improvements in renal function and overall health, showcasing the compound's effectiveness in managing this condition .
Neurodegenerative Diseases
This compound has been investigated for its role in treating neurodegenerative diseases:
- Huntington's Disease : Research indicates that phosphocysteamine may help manage symptoms and slow disease progression by reducing oxidative stress and promoting neuronal survival . Clinical trials have suggested potential benefits when used alongside other therapies.
- Parkinson's Disease : The compound's antioxidant properties may provide neuroprotective effects, offering a therapeutic avenue for managing Parkinson's disease symptoms .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other forms of cysteamine:
Compound | Bioavailability | T_max (hours) | Clinical Applications |
---|---|---|---|
Cysteamine Hydrochloride | Moderate | 0.75 | Cystinosis treatment |
This compound | Higher | 1.4 | Cystinosis, neurodegenerative diseases |
Cysteamine Bitartrate | Moderate | 1.4 | Cystinosis |
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the safety and efficacy of this compound:
- A study involving patients with nephropathic cystinosis reported significant reductions in cystine levels and improvements in renal function after treatment with this compound compared to standard therapies .
- In neurodegenerative disease models, this compound demonstrated protective effects against neuronal damage, supporting its potential use as a therapeutic agent in clinical settings .
Mecanismo De Acción
Phosphocysteamine sodium exerts its effects primarily through its thiol group, which participates in thiol-disulfide interchange reactions. In the treatment of cystinosis, it helps to convert cystine into cysteine and cysteine-cysteamine mixed disulfide, both of which can exit the lysosome, thereby reducing the accumulation of cystine crystals . This mechanism involves the interaction with lysosomal transport proteins and the facilitation of cystine efflux from lysosomes .
Comparación Con Compuestos Similares
Cysteamine: An organosulfur compound with similar functional groups but without the phosphate ester linkage.
Cysteamine hydrochloride: A hydrochloride salt form of cysteamine used in similar medical applications.
Cysteamine bitartrate: Another salt form of cysteamine with different pharmacokinetic properties.
Uniqueness: Phosphocysteamine sodium is unique due to its phosphate ester linkage, which imparts distinct chemical properties and enhances its radioprotective effects. This makes it particularly useful in medical applications where radioprotection is required .
Actividad Biológica
Phosphocysteamine sodium, a derivative of cysteamine, is primarily recognized for its therapeutic applications in treating cystinosis, a rare metabolic disorder. This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical efficacy.
Overview of this compound
This compound is a phosphorothioester form of cysteamine, which has been shown to have improved tolerability and bioavailability compared to other formulations such as cysteamine hydrochloride. Its chemical structure is represented as C₂H₇NNaO₃PS, indicating the presence of a phosphate group that enhances its solubility and absorption in the gastrointestinal tract .
- Cystine Depletion : this compound functions by elevating plasma levels of cysteamine, which in turn helps deplete leukocyte cystine levels. This is crucial in managing cystinosis, where cystine accumulation leads to cellular damage. Studies have shown that both phosphocysteamine and cysteamine are effective in reducing leukocyte cystine by approximately 65% .
- Antioxidant Properties : The compound exhibits antioxidant activity, which can mitigate oxidative stress—a contributing factor in various diseases. This activity is attributed to its ability to reduce reactive oxygen species (ROS) and enhance cellular defenses against oxidative damage .
- Anti-inflammatory Effects : this compound has been implicated in modulating inflammatory responses. It has shown potential in reducing inflammation markers in experimental models, suggesting a role in conditions characterized by chronic inflammation .
Pharmacokinetics
A comparative study on the bioavailability of this compound revealed that it achieves peak plasma concentrations within 30 minutes to 1 hour post-administration. The pharmacokinetic parameters for phosphocysteamine are summarized below:
Parameter | This compound | Cysteamine Hydrochloride | Cysteamine Bitartrate |
---|---|---|---|
C_max (μmol/L) | 54.1 ± 20.2 | 48.6 ± 10.7 | 63 ± 20 |
T_max (h) | 1.25 (0.25–2) | 0.88 (0.25–2) | 0.88 (0.25–2) |
Bioavailability | Similar | Reference | Similar |
This table indicates that this compound has comparable pharmacokinetic properties to other formulations, with rapid absorption being a key feature .
Case Study 1: Efficacy in Cystinosis
In a clinical trial involving children with nephropathic cystinosis, patients administered this compound demonstrated significant reductions in leukocyte cystine levels compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects reported, highlighting its clinical utility .
Case Study 2: Combination Therapy
A recent study explored the use of this compound as an adjuvant therapy alongside standard cancer treatments. Results indicated that it may enhance the efficacy of chemotherapy while providing protective effects against radiation-induced damage, suggesting broader therapeutic applications beyond cystinosis management .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing and characterizing phosphocysteamine sodium with high purity?
- Methodology : Optimize synthesis using semi-automated reaction systems (e.g., continuous flow reactors) to enhance reproducibility. Purify via gradient elution chromatography (C18 columns) and confirm purity with LC-MS (ESI+ mode) and NMR (¹H, ¹³C, and ³¹P spectra). Validate crystallinity using X-ray diffraction (XRD) and thermal stability via differential scanning calorimetry (DSC) .
- Key Parameters : Monitor reaction pH (5.5–6.5) and temperature (20–25°C) to prevent hydrolysis of the phosphorothioate group. Use triethylamine as a catalyst for esterification efficiency .
Q. How should researchers design assays to quantify this compound in biological matrices?
- Methodology : Employ LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C-cysteamine) for precision. Prepare calibration curves in relevant biological fluids (plasma, CSF) across 0.1–100 µM. Validate recovery rates (>85%) and matrix effects (<15% variability) per FDA bioanalytical guidelines .
- Data Interpretation : Account for plasma protein binding (~52% albumin binding) when calculating free drug concentrations. Use non-compartmental pharmacokinetic models for AUC and half-life estimation .
Q. What are the standard protocols for evaluating phosphocysteamine’s redox-modulating effects in vitro?
- Methodology : Use SH-SY5Y or HEK293 cells pre-treated with oxidative stressors (e.g., H₂O₂). Measure intracellular glutathione (GSH/GSSG ratio) via enzymatic recycling assays and quantify reactive oxygen species (ROS) with DCFH-DA probes. Include N-acetylcysteine as a positive control .
Advanced Research Questions
Q. How can conflicting efficacy data from combination therapies (e.g., phosphocysteamine + AAV gene therapy) be systematically resolved?
- Case Study : In Batten disease models, phosphocysteamine improved motor function but failed to enhance biochemical markers (e.g., PPT1 activity). To resolve this, design factorial ANOVA experiments to isolate gene therapy’s primary effects from phosphocysteamine’s symptomatic modulation. Use longitudinal histopathology (e.g., neuronal lysosomal storage) and behavioral assays (rotarod, open-field tests) .
- Statistical Approach : Apply Benjamini-Hochberg correction for multiple comparisons and power analysis (α=0.05, β=0.2) to ensure cohort sizes (n≥15/group) .
Q. What methodologies are critical for studying phosphocysteamine’s blood-brain barrier (BBB) penetration in neurodegenerative disease models?
- Experimental Design : Use in situ brain perfusion techniques in rodents to quantify BBB permeability (Pᵦᵣₐᵢₙ). Compare with microdialysis in CSF. Validate using knockout models of lysosomal transporters (e.g., MFSD12) .
- Analytical Tools : Model data with nonlinear mixed-effects (NLME) software (e.g., Monolix) to account for inter-subject variability .
Q. How can researchers address discrepancies in phosphocysteamine’s orphan drug efficacy across preclinical vs. clinical trials?
- Meta-Analysis Framework : Aggregate data from cystinosis trials (e.g., cystine depletion rates, renal function markers) using random-effects models. Adjust for covariates like patient age, dosing regimens, and compliance. Cross-reference with in vitro cystinotic fibroblast assays to identify translational gaps .
- Preclinical Optimization : Use patient-derived induced pluripotent stem cells (iPSCs) to recapitulate disease heterogeneity and test drug response thresholds .
Q. Methodological Resources
- Synthesis & Characterization : Refer to PubChem and EPA DSSTox protocols for phosphorothioate stability testing .
- Clinical Data Interpretation : Use orphan drug designation documents (FDA Orange Book) for historical trial benchmarks .
- Conflict Resolution : Apply CONSORT guidelines for transparent reporting of negative/ambiguous results .
Propiedades
IUPAC Name |
sodium;2-aminoethylsulfanyl(hydroxy)phosphinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8NO3PS.Na/c3-1-2-8-7(4,5)6;/h1-3H2,(H2,4,5,6);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGNYNPDZDIRW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSP(=O)(O)[O-])N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NNaO3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190721 | |
Record name | Phosphocysteamine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-89-8 | |
Record name | Phosphocysteamine sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphocysteamine sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen -S-(2-aminoethyl)thiophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHOSPHOCYSTEAMINE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9U0409D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.